(S)-3-(Chloromethyl)pyrrolidine
Overview
Description
(S)-3-(Chloromethyl)pyrrolidine is a chiral compound that belongs to the pyrrolidine family Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Chloromethyl)pyrrolidine typically involves the chloromethylation of pyrrolidine. One common method is the reaction of pyrrolidine with formaldehyde and hydrochloric acid, followed by resolution of the racemic mixture to obtain the (S)-enantiomer. Another approach involves the use of chiral catalysts to directly synthesize the (S)-enantiomer from pyrrolidine and chloromethylating agents .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These methods involve the use of specialized reactors and precise control of reaction conditions to optimize the production of the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Chloromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The primary product is the corresponding methyl derivative.
Scientific Research Applications
(S)-3-(Chloromethyl)pyrrolidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Mechanism of Action
The mechanism of action of (S)-3-(Chloromethyl)pyrrolidine involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the nature of the target. The chloromethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, which lacks the chloromethyl group.
3-(Chloromethyl)pyridine: A similar compound with a pyridine ring instead of a pyrrolidine ring.
®-3-(Chloromethyl)pyrrolidine: The enantiomer of (S)-3-(Chloromethyl)pyrrolidine.
Uniqueness
This compound is unique due to its chiral nature and the presence of the chloromethyl group, which imparts distinct reactivity and biological activity. The (S)-enantiomer is often preferred in pharmaceutical applications due to its specific interactions with biological targets, leading to enhanced efficacy and reduced side effects compared to the ®-enantiomer .
Biological Activity
(S)-3-(Chloromethyl)pyrrolidine is a compound of significant interest due to its biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.
Overview of Pyrrolidine Derivatives
Pyrrolidine and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. The presence of the pyrrolidine ring often enhances the pharmacological profile of compounds, making them valuable in drug discovery.
Biological Activities
-
Anticancer Activity
- Studies have demonstrated that pyrrolidine derivatives exhibit promising anticancer properties. For instance, a review highlighted that several pyrrolidine-containing compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
- A specific compound with a pyrrolidine structure was identified as a potent inhibitor of cancer cell proliferation, with IC50 values in the nanomolar range .
-
Antimicrobial Properties
- The antimicrobial activity of pyrrolidine derivatives has been well-documented. For example, Sreekanth and Jha (2020) synthesized derivatives of pyrrolidine that exhibited notable antibacterial activity against Gram-negative bacteria .
- Another study reported dual inhibition of bacterial topoisomerases by a pyrrolidine derivative, demonstrating efficacy against multidrug-resistant strains .
-
Enzyme Inhibition
- Pyrrolidine derivatives have been shown to inhibit various enzymes effectively. For example, certain compounds selectively inhibited kinases involved in cancer progression . The SAR analysis indicated that modifications to the pyrrolidine ring significantly influenced enzyme binding affinity and selectivity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies that investigate how changes in chemical structure affect biological function. Key findings include:
- Substituent Effects : The introduction of different substituents on the pyrrolidine ring can enhance or diminish biological activity. For instance, replacing a hydrophilic group with a more lipophilic one often increases potency against specific targets .
- Conformational Flexibility : The non-planarity and conformational flexibility of the pyrrolidine ring allow for better interaction with biological targets, which is crucial for drug design .
Case Studies
- Anticancer Compound Development
- Antibacterial Efficacy
Table 1: Summary of Biological Activities of Pyrrolidine Derivatives
Activity Type | Compound | Target Cell Line | IC50 Value (nM) |
---|---|---|---|
Anticancer | Compound A | MCF-7 | 50 |
Anticancer | Compound B | HeLa | 75 |
Antimicrobial | Compound C | E. coli | <0.25 |
Enzyme Inhibition | Compound D | CK1 Kinase | 11 |
Table 2: Structure-Activity Relationship Findings
Substituent | Effect on Activity | Remarks |
---|---|---|
Methyl | Increased potency | Enhanced lipophilicity |
Hydroxyl | Reduced potency | Increased hydrophilicity |
Chloromethyl | Significant activity | Effective against MDR bacteria |
Properties
IUPAC Name |
(3S)-3-(chloromethyl)pyrrolidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-3-5-1-2-7-4-5/h5,7H,1-4H2/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZOZPKSATVTCW-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301757 | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187931-91-4 | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187931-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-(Chloromethyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501301757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.